Ethanethioamide, 2,2-dicyano-n-(4-methylphenyl)-
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Overview
Description
Ethanethioamide, 2,2-dicyano-n-(4-methylphenyl)- is a chemical compound with the molecular formula C11H9N3S and a molecular weight of 215.27 g/mol It is known for its unique structure, which includes a thioamide group, two cyano groups, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioamide, 2,2-dicyano-n-(4-methylphenyl)- typically involves the reaction of 4-methylbenzonitrile with ethanethioamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethanethioamide, 2,2-dicyano-n-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Ethanethioamide, 2,2-dicyano-n-(4-methylphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethanethioamide, 2,2-dicyano-n-(4-methylphenyl)- involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzothioamide: Contains a thioamide group but lacks the cyano groups.
4-Methylbenzonitrile: Contains the 4-methylphenyl group and cyano group but lacks the thioamide group.
Thioacetamide: Contains the thioamide group but lacks the aromatic ring and cyano groups.
Uniqueness
The presence of both cyano and thioamide groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H9N3S |
---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
2,2-dicyano-N-(4-methylphenyl)ethanethioamide |
InChI |
InChI=1S/C11H9N3S/c1-8-2-4-10(5-3-8)14-11(15)9(6-12)7-13/h2-5,9H,1H3,(H,14,15) |
InChI Key |
FSYQYRVQQFZARV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)C(C#N)C#N |
Origin of Product |
United States |
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